molecular formula C14H20N2OS B5779894 1-Cyclohexyl-3-(3-methoxyphenyl)thiourea

1-Cyclohexyl-3-(3-methoxyphenyl)thiourea

Cat. No.: B5779894
M. Wt: 264.39 g/mol
InChI Key: QNQWIRGYICRCJE-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(3-methoxyphenyl)thiourea is an organosulfur compound of significant interest in medicinal chemistry and drug discovery. Thiourea derivatives are renowned for their versatile biological activities and ability to act as key intermediates in organic synthesis . The structural motif of N-cyclohexyl-N'-aryl thiourea is particularly valuable, as it serves as a potent pharmacophore in the development of enzyme inhibitors . Recent research highlights that similar cyclohexyl-phenyl thiourea analogues exhibit notable anti-cholinesterase activity, functioning as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurodegenerative disease research . Furthermore, thiourea derivatives demonstrate a broad spectrum of other pharmacological properties, including antibacterial, antioxidant, and anticancer activities, making them privileged scaffolds in the design of new therapeutic agents . This compound is presented exclusively for research applications such as bioactivity screening, organic synthesis, and as a standard in analytical studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-cyclohexyl-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-17-13-9-5-8-12(10-13)16-14(18)15-11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQWIRGYICRCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(3-methoxyphenyl)thiourea typically involves the reaction of cyclohexylamine with 3-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

Cyclohexylamine+3-Methoxyphenyl isothiocyanateThis compound\text{Cyclohexylamine} + \text{3-Methoxyphenyl isothiocyanate} \rightarrow \text{this compound} Cyclohexylamine+3-Methoxyphenyl isothiocyanate→this compound

The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexyl-3-(3-methoxyphenyl)thiourea has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds Compared:

  • 1-Cyclohexyl-3-(4-methylphenyl)thiourea (): Molecular formula C₁₄H₂₀N₂S , average mass 248.388 g/mol .
  • 1-Cyclohexyl-3-(3-chlorophenyl)thiourea (): Chlorine substituent introduces electron-withdrawing effects.
  • 1-Ethyl-3-(3-methoxyphenyl)thiourea (): Ethyl group reduces steric hindrance compared to cyclohexyl.

Table 1: Physicochemical Properties

Compound Molecular Formula Substituents Melting Point (°C) Key Structural Features
1-Cyclohexyl-3-(3-methoxyphenyl)thiourea C₁₄H₁₉N₂OS (est.) Cyclohexyl, 3-methoxyphenyl Not reported Bulky cyclohexyl, meta-methoxy
1-Cyclohexyl-3-(4-methylphenyl)thiourea C₁₄H₂₀N₂S Cyclohexyl, 4-methylphenyl Not reported Para-methyl, lipophilic
1-Cyclohexyl-3-(3-chlorophenyl)thiourea C₁₃H₁₆ClN₂S Cyclohexyl, 3-chlorophenyl Not reported Electron-withdrawing Cl, planar
1-Ethyl-3-(3-methoxyphenyl)thiourea C₁₀H₁₃N₂OS Ethyl, 3-methoxyphenyl Not reported Smaller alkyl, higher planarity

Key Observations:

  • The 3-methoxyphenyl group improves solubility relative to 3-chlorophenyl (due to electron-donating vs. withdrawing effects) and may influence hydrogen-bonding patterns in crystal structures .

Spectroscopic and Crystallographic Features

Key Studies:

  • 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea (): Intramolecular N–H⋯O hydrogen bonds stabilize the thione form.
  • 1-Ethyl-3-(3-methoxyphenyl)thiourea (): Dihedral angle of 88.54° between thiourea and phenyl planes.

Table 3: Structural Data

Compound Dihedral Angle (°) Hydrogen Bonding Crystallographic Features
This compound Not reported Likely N–H⋯S and N–H⋯O Predicted centrosymmetric dimers
1-Ethyl-3-(3-methoxyphenyl)thiourea 88.54 N–H⋯S (intermolecular) Non-planar, stacked layers
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea Not reported N–H⋯O (intramolecular), N–H⋯S (intermolecular) Dimers via H-bonding

Key Observations:

  • The cyclohexyl group may reduce planarity compared to ethyl or phenyl substituents, affecting packing efficiency and solubility .
  • Methoxy groups facilitate intramolecular hydrogen bonding, as seen in analogs, which could stabilize the thione tautomer .

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : Cyclohexyl protons appear as multiplet peaks at δ 1.2–2.5 ppm; methoxy groups resonate as singlets at δ ~3.8 ppm .
    • ¹³C NMR : The thiocarbonyl (C=S) signal appears at δ ~180 ppm .
  • FT-IR : Strong C=S stretches at 1250–1300 cm⁻¹ and N–H bends at 1500–1600 cm⁻¹ confirm the thiourea backbone .

How do structural modifications (e.g., methoxy vs. methyl substituents) alter biological activity in cyclohexyl thiourea derivatives?

Advanced
Comparative studies show:

  • Methoxy groups : Enhance hydrogen-bonding capacity (e.g., O–H···S interactions), increasing enzyme inhibition (e.g., urease) by 30–40% compared to methyl substituents .
  • Cyclohexyl vs. phenyl groups : Cyclohexyl derivatives exhibit higher lipophilicity (logP ~3.5), improving membrane permeability in cytotoxicity assays .
Substituent IC50 (urease inhibition) logP
3-Methoxyphenyl12.5 µM3.4
4-Methylphenyl18.7 µM3.1
3-Chlorophenyl9.8 µM3.6

Mechanistic studies (molecular docking) suggest methoxy groups stabilize interactions with enzyme active sites via π-alkyl and hydrogen bonds .

How can conflicting biological activity data (e.g., cytotoxicity vs. antioxidant effects) be reconciled for this compound?

Advanced
Contradictions arise from assay-specific conditions:

  • Cytotoxicity : Observed in MTT assays (IC50 ~25 µM in HeLa cells) due to ROS generation .
  • Antioxidant activity : DPPH radical scavenging (EC50 ~50 µM) occurs via thiyl radical formation .

Q. Resolution strategies :

  • Dose-response profiling : Use narrower concentration ranges (e.g., 10–100 µM) to identify biphasic effects.
  • Mechanistic studies : Combine transcriptomics (e.g., RNA-seq) to differentiate pro-apoptotic vs. antioxidant pathways .

What computational methods validate the electronic properties of this compound?

Q. Advanced

  • DFT calculations : Predict HOMO-LUMO gaps (~4.2 eV), indicating charge-transfer potential. Methoxy groups lower the LUMO energy, enhancing electrophilicity .
  • Molecular electrostatic potential (MEP) : Highlights nucleophilic regions at sulfur and oxygen atoms, guiding reactivity predictions .

How does steric hindrance from the cyclohexyl group influence reaction kinetics in derivatization reactions?

Q. Advanced

  • Nucleophilic substitution : Cyclohexyl reduces reaction rates by 50% compared to linear alkyl groups (e.g., ethyl) due to hindered access to the thiourea sulfur .
  • Catalyst design : Bulky ligands (e.g., tert-butylphosphines) mitigate steric effects, improving yields in Suzuki-Miyaura couplings .

What protocols ensure reproducibility in biological assays for this compound?

Q. Basic

  • Solubility management : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .
  • Positive controls : Include thiourea (for antioxidant assays) and cisplatin (for cytotoxicity) to calibrate activity thresholds .

How do crystallographic and spectroscopic data align or conflict in structural analysis?

Q. Advanced

  • Planarity conflicts : X-ray data show non-planar thiourea fragments (deviation ~0.003 Å), whereas DFT models predict near-planarity. This discrepancy arises from crystal packing forces .
  • Hydrogen bonding : IR detects N–H···S bonds, but XRD reveals intermolecular N–H···O interactions dominate in the solid state .

What are the limitations of current synthetic methods, and how can they be addressed?

Q. Advanced

  • Byproduct formation : Isothiocyanate hydrolysis produces thiourea dimers. Mitigation: Use anhydrous solvents and inert atmospheres .
  • Scale-up challenges : Batch reactor inefficiencies cause yield drops >10%. Solution: Continuous flow systems improve mixing and thermal control .

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